4-(Methylthio)benzenepropanamine

Serotonin Transporter Reuptake Inhibition IC50

4-(Methylthio)benzenepropanamine (CAS 83987-53-5), also known as para-methylthioamphetamine (PMTA) or 4-methylthioamphetamine (4-MTA), is a substituted amphetamine derivative with the molecular formula C10H15NS and a molecular weight of 181.3 g/mol. It is structurally characterized by a methylthio (-SCH3) substituent at the para-position of the benzene ring, which imparts unique pharmacological properties compared to its methoxy and unsubstituted analogs.

Molecular Formula C10H15NS
Molecular Weight 181.3 g/mol
CAS No. 83987-53-5
Cat. No. B3287170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylthio)benzenepropanamine
CAS83987-53-5
Molecular FormulaC10H15NS
Molecular Weight181.3 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)CCCN
InChIInChI=1S/C10H15NS/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8,11H2,1H3
InChIKeyKZVIAMZAFLNPIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylthio)benzenepropanamine (CAS 83987-53-5): Baseline Procurement and Scientific Profile


4-(Methylthio)benzenepropanamine (CAS 83987-53-5), also known as para-methylthioamphetamine (PMTA) or 4-methylthioamphetamine (4-MTA), is a substituted amphetamine derivative with the molecular formula C10H15NS and a molecular weight of 181.3 g/mol . It is structurally characterized by a methylthio (-SCH3) substituent at the para-position of the benzene ring, which imparts unique pharmacological properties compared to its methoxy and unsubstituted analogs [1]. This compound is primarily utilized in forensic and analytical chemistry research, serving as a reference standard for the detection of designer drugs, as well as in neuropharmacology for probing serotonergic mechanisms [1].

Why 4-(Methylthio)benzenepropanamine Cannot Be Substituted with Generic Amphetamine Derivatives


Substitution of 4-(methylthio)benzenepropanamine with generic amphetamine derivatives or even close structural analogs is not scientifically defensible. The para-methylthio substituent confers a unique dual pharmacological profile—potent serotonin release combined with reversible monoamine oxidase A (MAO-A) inhibition—that is absent in methoxy (e.g., 4-MA) or unsubstituted analogs [1]. Furthermore, 4-MTA exhibits a distinct selectivity for the serotonin transporter (SERT) over dopamine and norepinephrine transporters, with IC50 values differing by orders of magnitude [2]. This selectivity, coupled with its non-neurotoxic profile in vivo, results in a pharmacological signature that cannot be replicated by other serotonin releasers like MDMA or fenfluramine [3]. Using a generic substitute would introduce uncontrolled variability in target engagement, confounding research outcomes and invalidating forensic analytical methods calibrated specifically for 4-MTA.

Quantitative Evidence Differentiating 4-(Methylthio)benzenepropanamine from Key Analogs


Potent Serotonin Reuptake Inhibition: 4-MTA vs. MDMA and 4-MTMA

4-(Methylthio)benzenepropanamine demonstrates a significantly higher potency in blocking serotonin (5-HT) reuptake compared to both 3,4-methylenedioxymethamphetamine (MDMA) and 4-methylthiomethamphetamine (4-MTMA) [1]. In a comparative study using rat brain synaptosomes, the IC50 of 4-MTA was 0.27 μM, which was statistically significantly lower than that of MDMA (1.28 μM) and 4-MTMA (0.89 μM) (P<0.005) [1].

Serotonin Transporter Reuptake Inhibition IC50 Forensic Toxicology

Selective Serotonin Releasing Activity: SERT vs. DAT Selectivity Ratio

4-MTA exhibits a high degree of selectivity for serotonin release over dopamine release, a key differentiator from non-selective stimulants. BindingDB data indicate an EC50 of 33 nM for serotonin (5-HT) release, while the IC50 for dopamine (DA) release is 1,840 nM [1]. This yields a DAT/SERT selectivity ratio of approximately 55.8 [1].

Monoamine Transporters Selectivity Dopamine Serotonin

Potent and Reversible MAO-A Inhibition: 4-MTA vs. 4-MTMA

4-MTA is a potent, reversible inhibitor of monoamine oxidase A (MAO-A), with an IC50 of 250 nM [1]. In contrast, its N-methyl analog, 4-MTMA, exhibits a significantly weaker MAO-A inhibitory activity with an IC50 of 2,100 nM [2]. The combination of MAO-A inhibition and serotonin release is unique to 4-MTA and contributes to its distinct pharmacological and toxicological profile [1].

MAO-A Inhibition Monoamine Oxidase IC50 Serotonergic Toxicity

Non-Neurotoxic Serotonin Release: 4-MTA vs. p-Chloroamphetamine (PCA)

A critical differentiating feature of 4-MTA is its lack of serotoninergic neurotoxicity in vivo, a property not shared by many potent serotonin releasers such as p-chloroamphetamine (PCA) [1]. In studies comparing 4-MTA to neurotoxic amphetamine derivatives, 4-MTA did not produce long-term depletion of brain serotonin or damage to serotonergic nerve terminals, as assessed by immunohistochemistry and neurochemical assays [1].

Neurotoxicity Serotonin Releaser In Vivo SERT

Forensic Identification: Unique Leuckart Synthesis Byproducts

The Leuckart synthesis of 4-MTA yields a unique profile of byproducts, including 4-(4-methylthiobenzyl)pyrimidine and 4-methyl-5-(4-methylthiophenyl)pyrimidine, which serve as specific route markers for forensic drug profiling [1]. These impurities are not generated in the synthesis of 4-methoxyamphetamine or other amphetamine derivatives, providing a chemical fingerprint for source attribution [1].

Forensic Chemistry Synthesis Impurities Leuckart Reaction Drug Profiling

Optimal Research and Industrial Applications for 4-(Methylthio)benzenepropanamine Based on Differentiated Evidence


Forensic Toxicology: Quantitative Confirmation of 4-MTA in Seized Materials

Forensic laboratories require a certified reference standard of 4-(methylthio)benzenepropanamine to accurately quantify the compound in seized drug samples. The unique impurity profile from Leuckart synthesis, as evidenced by the presence of specific pyrimidine markers [1], allows for source attribution and differentiation from other amphetamines. Utilizing a generic amphetamine standard would compromise the accuracy of quantitative GC-MS or LC-MS/MS methods calibrated specifically for 4-MTA, potentially leading to misidentification or incorrect legal classification. [1]

Neuropharmacology: Investigating Serotonergic Mechanisms Without Neurotoxic Confounds

Researchers studying the serotonergic system can leverage 4-MTA's potent and selective serotonin release (EC50 = 33 nM) coupled with its non-neurotoxic profile [1]. Unlike p-chloroamphetamine or MDMA, chronic administration of 4-MTA does not induce long-term serotonin depletion [1]. This allows for longitudinal behavioral studies and ex vivo neurochemical analyses without the confounding variable of drug-induced neurodegeneration. Its high DAT/SERT selectivity ratio (55.8) further ensures that observed effects are mediated primarily through serotonin pathways. [1][2]

Analytical Chemistry: Development of Selective Detection Methods for 4-MTA and Metabolites

Analytical chemists developing LC-MS/MS or immunoassay methods for the detection of 4-MTA and its metabolites in biological matrices require a pure reference standard. The compound's distinct MAO-A inhibitory activity (IC50 = 250 nM) and potent SERT blockade (IC50 = 0.27 μM) necessitate precise calibration to differentiate it from structurally similar compounds like 4-MTMA [1][2]. Using an impure or misidentified standard would lead to inaccurate quantification and false negatives in forensic or clinical toxicology screens. [1][2]

Drug Discovery: Pharmacological Tool for Probing Dual SERT/MAO-A Inhibition

4-MTA serves as a valuable pharmacological tool in early-stage drug discovery for understanding the functional consequences of combined serotonin transporter (SERT) blockade and monoamine oxidase A (MAO-A) inhibition [1]. Its unique dual mechanism, with well-characterized IC50 values for both targets (SERT IC50 = 0.27 μM; MAO-A IC50 = 0.25 μM), provides a benchmark for evaluating novel chemical entities designed to modulate serotonergic tone [1][2]. This differentiated profile cannot be replicated by single-mechanism serotonin releasers or MAO inhibitors. [1][2]

Quote Request

Request a Quote for 4-(Methylthio)benzenepropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.